molecular formula C9H5ClF3N3 B11808450 5-Chloro-3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole

5-Chloro-3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole

Cat. No.: B11808450
M. Wt: 247.60 g/mol
InChI Key: NCNSSYYRQZAYKJ-UHFFFAOYSA-N
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Description

5-Chloro-3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The addition of a chloro group and a trifluoromethyl-substituted phenyl group enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with 5-chloro-1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chloride ion is replaced by the triazole moiety.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

5-Chloro-3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as inhibitors of specific enzymes.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with biological membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1-vinyl-1H-pyrazole
  • 3-Alkenyl-5-chloro-1H-pyrazole
  • 5-Chloro-3-(trifluoromethyl)phenyl-1H-pyrazole

Uniqueness

5-Chloro-3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole is unique due to the presence of both a chloro group and a trifluoromethyl-substituted phenyl group, which impart distinct chemical and biological properties. The triazole ring also contributes to its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C9H5ClF3N3

Molecular Weight

247.60 g/mol

IUPAC Name

5-chloro-3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole

InChI

InChI=1S/C9H5ClF3N3/c10-8-14-7(15-16-8)5-2-1-3-6(4-5)9(11,12)13/h1-4H,(H,14,15,16)

InChI Key

NCNSSYYRQZAYKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=N2)Cl

Origin of Product

United States

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